molecular formula C15H19NO3 B8642440 benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate

benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate

Cat. No.: B8642440
M. Wt: 261.32 g/mol
InChI Key: DMPSTULCHCLYOO-UHFFFAOYSA-N
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Description

Benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a benzyl group, a hydroxyl group, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the azabicyclo scaffold, which is a crucial step in the synthesis of tropane alkaloids . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl and carboxylate groups allows for diverse reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylate group can yield an alcohol.

Mechanism of Action

The mechanism of action of benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The unique bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This compound is believed to exert its effects through the inhibition of certain enzymes and the activation of specific signaling pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to benzyl3-hydroxy-5-azabicyclo[5.1.0]octane-5-carboxylate include other azabicyclo compounds such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in the position and nature of functional groups.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the benzyl, hydroxyl, and carboxylate groups allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 5-hydroxy-3-azabicyclo[5.1.0]octane-3-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14-7-12-6-13(12)8-16(9-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2

InChI Key

DMPSTULCHCLYOO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(CC(C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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